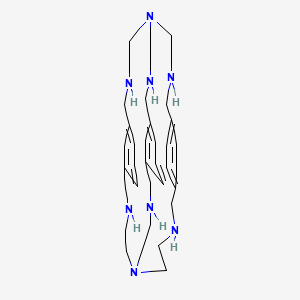
Octaaminocryptand1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octaaminocryptand1 typically involves the formation of a cryptand structure through a series of condensation reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final cryptand structure . Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the successful formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions and using industrial-grade equipment to produce the compound in larger quantities. The purity and quality of the final product are ensured through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Octaaminocryptand1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Octaaminocryptand1 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and complex formation.
Biology: Investigated for its potential role in biological systems, particularly in binding and transporting metal ions.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and diagnostic agents.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Octaaminocryptand1 involves its ability to form stable complexes with metal ions. This is achieved through the coordination of the nitrogen atoms in the cryptand structure with the metal ions, resulting in the formation of stable, highly specific complexes . These complexes can then participate in various biochemical and chemical processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar to cryptands, crown ethers are cyclic compounds that can bind metal ions, but they lack the three-dimensional structure of cryptands.
Spherands: These compounds have a spherical structure and can encapsulate metal ions, similar to cryptands.
Uniqueness of Octaaminocryptand1
This compound is unique due to its highly specific binding properties and the stability of the complexes it forms. Its three-dimensional structure allows for more selective and stronger interactions with metal ions compared to other similar compounds .
Properties
Molecular Formula |
C36H54N8 |
|---|---|
Molecular Weight |
598.9 g/mol |
IUPAC Name |
1,4,12,15,18,26,31,38-octazapentacyclo[13.13.12.233,36.16,10.120,24]tetratetraconta-6(44),7,9,20,22,24(43),33,35,41-nonaene |
InChI |
InChI=1S/C36H54N8/c1-3-33-23-34(4-1)28-40-14-20-44-18-12-38-26-32-9-7-31(8-10-32)25-37-11-17-43(19-13-39-27-33)21-15-41-29-35-5-2-6-36(24-35)30-42-16-22-44/h1-10,23-24,37-42H,11-22,25-30H2 |
InChI Key |
VXQFGQBYOKYJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC3=CC(=CC=C3)CNCCN(CCNCC4=CC=C(CN1)C=C4)CCNCC5=CC=CC(=C5)CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















